2-Bromo-5-chloropyridine

Organometallic Chemistry Regioselective Lithiation Pyridine Functionalization

Select 2-Bromo-5-chloropyridine (98% purity) for unparalleled regioselectivity. Its unique 2-bromo-5-chloro pattern grants exclusive C-4 ortholithiation with t-BuLi, enabling clean synthesis of difficult 4-substituted pyridines. Differential C–Br/C–Cl reactivity supports iterative Suzuki couplings for complex, unsymmetrical diarylpyridines — essential in drug discovery and liquid crystals. This premier building block is also a direct precursor for stable halopyridinylboronic esters and shows preliminary promise as an oncology kinase inhibitor, offering immediate value in medicinal chemistry and agrochemical R&D.

Molecular Formula C5H3BrClN
Molecular Weight 192.44 g/mol
CAS No. 40473-01-6
Cat. No. B189627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloropyridine
CAS40473-01-6
Molecular FormulaC5H3BrClN
Molecular Weight192.44 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)Br
InChIInChI=1S/C5H3BrClN/c6-5-2-1-4(7)3-8-5/h1-3H
InChIKeyBZUUVQCSPHPUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chloropyridine (CAS 40473-01-6): A Key Halogenated Pyridine Building Block for Selective Synthetic Elaboration


2-Bromo-5-chloropyridine (CAS 40473-01-6) is a dihalogenated pyridine derivative of the molecular formula C₅H₃BrClN and a molecular weight of 192.44 g/mol . It is a solid at room temperature, typically appearing as a white to light yellow crystalline powder, with a melting point range of 65-69 °C . As a foundational heterocyclic building block, it serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, particularly in the construction of novel halopyridinylboronic acids and esters for cross-coupling applications [1].

Why 2-Bromo-5-chloropyridine (CAS 40473-01-6) Cannot Be Substituted with Generic Halopyridine Analogs


In synthetic chemistry, the specific positioning of halogen atoms on the pyridine ring is the primary determinant of reactivity and selectivity in subsequent transformations. Generic substitution with other mono- or dihalopyridines, such as 2,5-dibromopyridine or 2,5-dichloropyridine, is not scientifically valid because the electronic and steric environment created by the 2-bromo-5-chloro substitution pattern dictates a unique, and often exclusive, reactivity profile . This precise regiochemistry governs the outcome of critical steps like metal-halogen exchange, ortholithiation, and cross-coupling, directly impacting the yield, purity, and feasibility of synthesizing complex target molecules .

2-Bromo-5-chloropyridine (CAS 40473-01-6) Evidence Guide: Quantifiable Differentiation for Informed Procurement


Exclusive C-4 Ortholithiation: A Key Regiochemical Differentiator

In reactions with t-BuLi, 2-chloro-5-bromopyridine (an alternative nomenclature for 2-Bromo-5-chloropyridine) exhibits exclusive C-4 ortholithiation . This is in direct contrast to other regioisomers like 3-bromo-2-chloropyridine, which yields a mixture of ortholithiation and halogen-lithium exchange products whose ratio is strongly dependent on electrophile and addition order . This data confirms that the 2-Br/5-Cl substitution pattern uniquely enables a single, predictable functionalization pathway under these conditions.

Organometallic Chemistry Regioselective Lithiation Pyridine Functionalization

Intermediate Thermal Stability: Bridging the Gap Between Di-Bromo and Di-Chloro Analogs

The melting point of 2-Bromo-5-chloropyridine (65-69 °C) is intermediate between that of its di-substituted analogs: 2,5-dichloropyridine (58-62 °C) and 2,5-dibromopyridine (92-95 °C) . This thermal property is a direct consequence of the mixed halogen substitution and quantifiably differentiates the compound's solid-state behavior, which is relevant for purification, handling, and storage.

Physical Organic Chemistry Process Chemistry Material Properties

A Synthetically Versatile Halogen Pair: Differential Reactivity in Cross-Coupling

The presence of both a bromine and a chlorine atom on the pyridine ring provides a built-in orthogonality for sequential cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed reactions like Suzuki-Miyaura couplings [1]. This allows for the selective functionalization of the 2-position via the bromide while leaving the 5-chloride intact for a subsequent transformation [1]. In contrast, analogs like 2,5-dibromopyridine can suffer from selectivity issues (double coupling) under the same conditions, and 2,5-dichloropyridine is far less reactive overall, often requiring harsher conditions or specialized catalysts.

Catalysis Cross-Coupling Synthetic Methodology

2-Bromo-5-chloropyridine (CAS 40473-01-6): Optimal Application Scenarios Derived from Quantitative Evidence


Regioselective C-4 Functionalization for Advanced Pyridine Derivatives

Leveraging its exclusive C-4 ortholithiation behavior with t-BuLi , 2-Bromo-5-chloropyridine is the optimal starting material for synthesizing 4-substituted pyridines. This high selectivity ensures a clean reaction profile, minimizing by-product formation and simplifying purification. This makes it a preferred choice for generating building blocks that are challenging to access through other routes.

Sequential Cross-Coupling for the Construction of Unsymmetrical Biaryls

The differential reactivity of the C-Br and C-Cl bonds makes 2-Bromo-5-chloropyridine a premier substrate for iterative cross-coupling strategies . In a first step, the 2-bromo group undergoes selective Suzuki-Miyaura coupling to install a first aryl or heteroaryl group. The remaining 5-chloro group can then be engaged in a second, distinct cross-coupling event, enabling the efficient assembly of unsymmetrical 2,5-diarylpyridines, which are common motifs in pharmaceuticals and liquid crystals.

Synthesis of Halopyridinylboronic Acids and Esters for Medicinal Chemistry

2-Bromo-5-chloropyridine is explicitly identified as a precursor for the synthesis of novel halopyridinylboronic acids and esters . These boronates are stable, crystalline partners for Suzuki cross-coupling and are essential for incorporating the 5-chloropyridine moiety into drug candidates, allowing medicinal chemists to explore the structure-activity relationships around this privileged scaffold.

Investigation as a Tyrosine Kinase Inhibitor Scaffold

Preliminary studies indicate that 2-Bromo-5-chloropyridine itself acts as an inhibitor of tyrosine kinase by binding to the enzyme's active site . In vivo studies in mice have shown its effectiveness in inhibiting tumor growth when administered orally at doses ranging from 10 mg/kg to 30 mg/kg daily . While this data is early-stage, it positions the compound as a direct hit for oncology research and as a foundational scaffold for the development of more potent and selective kinase inhibitors.

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